molecular formula C17H21N5OS B2609997 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1790196-99-4

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide

Katalognummer B2609997
CAS-Nummer: 1790196-99-4
Molekulargewicht: 343.45
InChI-Schlüssel: PPHDSBJDPAMZLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

The synthesis and pharmacological evaluation of compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide have been explored in various studies. These compounds are synthesized through various chemical reactions, including the Mannich reaction, and are analyzed for their potential pharmacological properties. The research in this area has led to the discovery of compounds with significant antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Such studies are crucial for the development of new therapeutic agents with potential applications in the treatment of various conditions (Mattioda et al., 1975; Dotsenko et al., 2012).

Antagonistic Properties

Research has also focused on the enantioselective synthesis of compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide, with specific interest in their application as receptor antagonists. For instance, certain compounds have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The development of these compounds involves convergent, stereoselective, and economical syntheses, demonstrating their potential as pharmaceutical agents in treating conditions related to CGRP (Cann et al., 2012).

Analgesic and Antiparkinsonian Activities

The synthesis and biological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from related compounds have shown promising results in pharmacological screening. Many of these derivatives exhibit good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine®. This highlights the potential of these compounds in the development of new treatments for pain and Parkinson's disease (Amr et al., 2008).

Anticancer and Anti-Inflammatory Properties

Further research into novel pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into their pharmacological profiles, paving the way for the development of new therapeutic agents with improved efficacy and safety profiles (Rahmouni et al., 2016).

Eigenschaften

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-11-9-24-17(20-11)21-16(23)13-4-6-22(7-5-13)15-8-14(12-2-3-12)18-10-19-15/h8-10,12-13H,2-7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHDSBJDPAMZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.